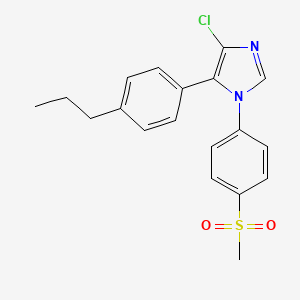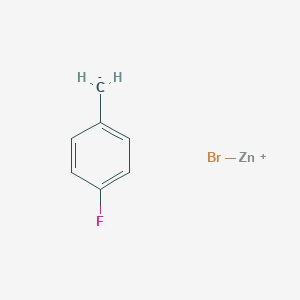
Cadmium;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium and zinc are two elements that belong to Group 12 of the periodic table. Cadmium is a soft, bluish-white metal that is chemically similar to zinc but is denser and more toxic. Zinc, on the other hand, is a bluish-silver metal that is essential for human health and is used in various industrial applications. Both elements are often found together in nature and are typically extracted from zinc ores .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium and zinc can be prepared through various synthetic routes. One common method for cadmium involves the separation from zinc- and cadmium-bearing dust using the Zinc Plate Electroreplacement (ZPER) process. This process involves the use of a zinc plate and a microcurrent to separate cadmium from an acidic leachate of the dust . For zinc, the sol-gel method is often used to synthesize cadmium-doped zinc oxide nanoparticles. This method involves the use of zinc oxide and cadmium precursors in a sol-gel process to produce nanoparticles with specific properties .
Industrial Production Methods: Cadmium is primarily produced as a by-product of zinc refining. The production process begins with the roasting of zinc sulfide ores, which converts the sulfide into zinc oxide. During this process, cadmium becomes concentrated in the fumes and is subsequently recovered through various steps to produce cadmium with a purity of over 99.9% . Zinc is produced through the electrolytic process, which involves the electrolysis of zinc sulfate solution to produce high-purity zinc metal .
Análisis De Reacciones Químicas
Types of Reactions: Cadmium and zinc undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium reacts with oxygen to form cadmium oxide (CdO), and with halogens to form cadmium halides such as cadmium chloride (CdCl2) and cadmium bromide (CdBr2) . Zinc also reacts with oxygen to form zinc oxide (ZnO) and with halogens to form zinc halides .
Common Reagents and Conditions: Common reagents used in reactions with cadmium and zinc include acids, bases, and halogens. For instance, cadmium reacts with hydrochloric acid to form cadmium chloride and hydrogen gas, while zinc reacts with hydrochloric acid to form zinc chloride and hydrogen gas . Both elements also react with ammonia to form complex ions in aqueous solutions .
Major Products: The major products formed from reactions involving cadmium and zinc include their respective oxides, halides, and complex ions. For example, cadmium oxide (CdO) and zinc oxide (ZnO) are important products used in various industrial applications .
Aplicaciones Científicas De Investigación
Cadmium and zinc have numerous scientific research applications. Cadmium is used in the production of cadmium-telluride solar cells, which are highly efficient and cost-effective for converting sunlight into electricity . Zinc is essential for human health and is used in dietary supplements and pharmaceuticals to treat zinc deficiency . Cadmium-doped zinc oxide nanoparticles are used in gas sensing applications due to their high sensitivity and selectivity . Additionally, cadmium and zinc are used in the development of radiation detectors for medical imaging and homeland security .
Mecanismo De Acción
The mechanism of action of cadmium and zinc involves their interaction with various molecular targets and pathways. Cadmium exerts its toxic effects by generating reactive oxygen species (ROS) and disrupting cellular processes such as growth, proliferation, and apoptosis . Zinc, on the other hand, is involved in numerous biological processes, including enzyme function, DNA synthesis, and immune response . Both elements can interact with metal transporters and chelators to regulate their cellular levels and mitigate toxicity .
Comparación Con Compuestos Similares
Cadmium and zinc are chemically similar to other Group 12 elements, such as mercury. cadmium is more toxic and less abundant than zinc . Zinc is unique in its essential role in human health, whereas cadmium is primarily known for its toxicity . Other similar compounds include cadmium sulfide (CdS) and zinc sulfide (ZnS), which are used in various industrial applications .
List of Similar Compounds:- Cadmium sulfide (CdS)
- Zinc sulfide (ZnS)
- Cadmium telluride (CdTe)
- Zinc telluride (ZnTe)
- Mercury (Hg)
Propiedades
Número CAS |
647835-79-8 |
|---|---|
Fórmula molecular |
Cd2Zn6 |
Peso molecular |
617.1 g/mol |
Nombre IUPAC |
cadmium;zinc |
InChI |
InChI=1S/2Cd.6Zn |
Clave InChI |
QVPORUDSOBHDBD-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Cd].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12582293.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B12582294.png)

![Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582298.png)

![N~1~-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582310.png)
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one](/img/structure/B12582323.png)

![4-[4-(Dipropylamino)butyl]benzene-1,2-diol](/img/structure/B12582337.png)
![1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]-](/img/structure/B12582339.png)
![6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12582340.png)
![4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12582345.png)
